3-Isopropyl-6-acethyl-sydnone imine

Description

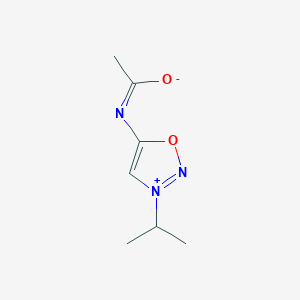

Structure

2D Structure

Properties

IUPAC Name |

(1Z)-N-(3-propan-2-yloxadiazol-3-ium-5-yl)ethanimidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-5(2)10-4-7(12-9-10)8-6(3)11/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCKOSKYTIDTLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[N+]1=NOC(=C1)N=C(C)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[N+]1=NOC(=C1)/N=C(/C)\[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Isopropyl-6-acetyl-sydnone Imine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 3-Isopropyl-6-acetyl-sydnone imine, a mesoionic compound of interest in medicinal chemistry and drug development. This document details the multi-step synthesis, including experimental protocols, quantitative data, and logical diagrams to facilitate understanding and replication by researchers in the field. Sydnone imines, as a class of compounds, are known for their broad range of biological activities, and understanding their synthesis is crucial for the development of new therapeutic agents.

Synthetic Pathway Overview

The synthesis of 3-Isopropyl-6-acetyl-sydnone imine is a four-step process commencing with the formation of an α-aminonitrile, followed by nitrosation, acid-catalyzed cyclization to the sydnone imine ring, and concluding with N-acylation. Each step is critical for achieving the desired product with acceptable purity and yield.

Caption: Overall synthetic workflow for 3-Isopropyl-6-acetyl-sydnone imine.

Detailed Experimental Protocols

The following sections provide detailed methodologies for each step in the synthesis of 3-Isopropyl-6-acetyl-sydnone imine. The protocols are based on established procedures for analogous compounds.

Step 1: Synthesis of N-Isopropylaminoacetonitrile

This initial step involves a Strecker-type reaction, a three-component condensation to form an α-aminonitrile.

Reaction: Isopropylamine + Formaldehyde + Potassium Cyanide → N-Isopropylaminoacetonitrile

Experimental Protocol:

-

To a stirred solution of isopropylamine (1.0 mol) in 100 mL of water, cooled in an ice bath, is slowly added a 37% aqueous solution of formaldehyde (1.0 mol).

-

A solution of potassium cyanide (1.0 mol) in 50 mL of water is then added dropwise, maintaining the temperature below 10 °C.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude N-isopropylaminoacetonitrile is purified by vacuum distillation.

Step 2: Synthesis of N-Nitroso-N-isopropylaminoacetonitrile

The secondary amine of the synthesized α-aminonitrile is nitrosated to form the N-nitroso precursor required for cyclization.

Reaction: N-Isopropylaminoacetonitrile + Sodium Nitrite / HCl → N-Nitroso-N-isopropylaminoacetonitrile

Experimental Protocol:

-

N-Isopropylaminoacetonitrile (1.0 mol) is dissolved in 200 mL of 3M hydrochloric acid and cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite (1.1 mol) in 50 mL of water is added dropwise to the stirred solution, ensuring the temperature remains below 5 °C.

-

The reaction is stirred for an additional 2 hours at 0-5 °C after the addition is complete.

-

The resulting oily product is extracted with dichloromethane (3 x 75 mL).

-

The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude N-nitroso compound, which is typically used in the next step without further purification.

Step 3: Synthesis of 3-Isopropyl-sydnone Imine Hydrochloride

The N-nitroso intermediate undergoes acid-catalyzed cyclization to form the mesoionic sydnone imine ring, which is isolated as its hydrochloride salt.

Reaction: N-Nitroso-N-isopropylaminoacetonitrile + Anhydrous HCl → 3-Isopropyl-sydnone Imine Hydrochloride

Experimental Protocol:

-

The crude N-Nitroso-N-isopropylaminoacetonitrile (1.0 mol) is dissolved in 200 mL of anhydrous diethyl ether.

-

The solution is cooled to 0 °C, and dry hydrogen chloride gas is bubbled through the solution with vigorous stirring.

-

The precipitation of a white solid is observed. The bubbling of HCl is continued until no further precipitation is seen.

-

The reaction mixture is stirred for an additional hour at 0 °C.

-

The solid product is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield 3-Isopropyl-sydnone imine hydrochloride.

Step 4: Synthesis of 3-Isopropyl-6-acetyl-sydnone Imine

The final step is the N-acetylation of the exocyclic imine nitrogen to yield the target compound.

Reaction: 3-Isopropyl-sydnone Imine Hydrochloride + Acetic Anhydride → 3-Isopropyl-6-acetyl-sydnone Imine

Experimental Protocol:

-

3-Isopropyl-sydnone imine hydrochloride (1.0 mol) is suspended in 250 mL of dichloromethane.

-

To this suspension, triethylamine (2.2 mol) is added dropwise at 0 °C to neutralize the hydrochloride and liberate the free imine.

-

Acetic anhydride (1.2 mol) is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction mixture is washed with water, 1M HCl, saturated sodium bicarbonate solution, and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data Summary

The following tables summarize the expected quantitative data for the synthesis of 3-Isopropyl-6-acetyl-sydnone imine and its intermediates, based on analogous reactions reported in the literature.

Table 1: Reactants and Expected Yields

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | Isopropylamine | Formaldehyde, KCN | N-Isopropylaminoacetonitrile | 70-85 |

| 2 | N-Isopropylaminoacetonitrile | NaNO₂, HCl | N-Nitroso-N-isopropylaminoacetonitrile | >90 (crude) |

| 3 | N-Nitroso-N-isopropylaminoacetonitrile | Anhydrous HCl | 3-Isopropyl-sydnone Imine HCl | 60-75 |

| 4 | 3-Isopropyl-sydnone Imine HCl | Acetic Anhydride, Et₃N | 3-Isopropyl-6-acetyl-sydnone Imine | 75-90 |

Table 2: Physicochemical and Spectroscopic Data of 3-Isopropyl-6-acetyl-sydnone Imine

| Property | Expected Value |

| Molecular Formula | C₇H₁₁N₃O₂ |

| Molecular Weight | 169.18 g/mol |

| Appearance | Crystalline solid |

| Melting Point | To be determined experimentally |

| ¹H NMR (CDCl₃, δ ppm) | ~4.5-5.0 (septet, 1H, CH), ~2.3-2.5 (s, 3H, COCH₃), ~1.5-1.7 (d, 6H, CH(CH₃)₂) |

| ¹³C NMR (CDCl₃, δ ppm) | ~170 (C=O, acetyl), ~165 (C=N), ~100 (C4 of ring), ~50 (CH), ~22 (COCH₃), ~20 (CH(CH₃)₂) |

| IR (KBr, cm⁻¹) | ~1750 (C=O, acetyl), ~1680 (C=N), ~1200-1300 (ring vibrations) |

| Mass Spec (ESI-MS) | m/z = 170.09 [M+H]⁺ |

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of the experimental work and the relationship between the different stages of the synthesis.

Caption: Step-by-step experimental and purification workflow.

This guide provides a foundational framework for the synthesis of 3-Isopropyl-6-acetyl-sydnone imine. Researchers should adhere to standard laboratory safety practices and may need to optimize the described conditions to suit their specific laboratory environment and available resources. The provided data and protocols are intended to serve as a starting point for further investigation and development in this promising area of medicinal chemistry.

An In-depth Technical Guide on the Physicochemical Properties of 3-Isopropyl-6-acetyl-sydnone Imine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sydnone imines are a class of mesoionic compounds that have garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities, most notably as nitric oxide (NO) donors. This technical guide focuses on the physicochemical properties of a specific derivative, 3-Isopropyl-6-acetyl-sydnone imine. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates the known characteristics of closely related N-acylated sydnone imines to provide a predictive overview of its properties, including its stability, solubility, and synthetic pathways. Furthermore, this guide outlines general experimental protocols for its synthesis and characterization, and visualizes the proposed mechanism of nitric oxide release.

Introduction

Sydnone imines are five-membered heterocyclic mesoionic compounds characterized by a unique electronic structure with delocalized positive and negative charges.[1] This charge separation imparts distinct physicochemical and biological properties. The N-6 acylation of the sydnone imine core, as in 3-Isopropyl-6-acetyl-sydnone imine, generally leads to stable, crystalline compounds.[2] These derivatives are often investigated as prodrugs that can release nitric oxide under physiological conditions, a key signaling molecule involved in various physiological and pathological processes, including vasodilation and neurotransmission.[2][3] The isopropyl group at the N-3 position and the acetyl group at the N-6 position are expected to influence the compound's lipophilicity, stability, and pharmacokinetic profile.

Physicochemical Properties

Table 1: General Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale/References |

| Molecular Formula | C₈H₁₃N₃O₂ | Calculated from structure |

| Molecular Weight | 183.21 g/mol | Calculated from structure |

| Physical State | Crystalline solid | N-acylated sydnone imines are typically stable solids.[2] |

| Melting Point (°C) | Data not available | Expected to be a sharp melting point, characteristic of a pure crystalline compound. |

| pKa | Data not available | The exocyclic imine nitrogen's basicity is reduced by the acetyl group, suggesting a low pKa. Sydnones themselves have a pKa of 18-20 for the C4 proton.[1] |

| LogP (Octanol/Water) | Data not available | The isopropyl and acetyl groups increase lipophilicity compared to the parent sydnone imine. |

Table 2: Solubility Profile (Predicted)

| Solvent | Predicted Solubility | Rationale/References |

| Water | Sparingly soluble to insoluble | N-6-acylated sydnone imines are generally more lipophilic and less water-soluble than their hydrochloride salts.[2] |

| Aqueous Buffers (Physiological pH) | Low solubility | |

| Methanol | Soluble | Polar organic solvents are likely to dissolve the compound. |

| Ethanol | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | Common solvent for organic compounds. |

| Dichloromethane (DCM) | Soluble | |

| Acetonitrile | Soluble |

Table 3: Stability Profile

| Condition | Stability | Rationale/References |

| Solid State (at RT) | Stable | N-6-acylated sydnone imines are described as stable compounds.[2] |

| Aqueous Solution (Neutral pH) | Moderate stability, may undergo slow hydrolysis | Hydrolysis is the initial step for NO release.[3] |

| Acidic Aqueous Solution | Less stable, hydrolysis may be accelerated | Acid catalysis can facilitate imine hydrolysis.[4] |

| Basic Aqueous Solution | Less stable, hydrolysis may be accelerated | Base can also promote hydrolysis. |

| Light | Data not available | Some sydnone derivatives are known to be light-sensitive.[5] |

Synthesis and Characterization

General Synthetic Pathway

The synthesis of 3-Isopropyl-6-acetyl-sydnone imine would typically involve a two-step process starting from the corresponding α-amino nitrile.

Caption: General workflow for the synthesis of 3-Isopropyl-6-acetyl-sydnone imine.

Experimental Protocol: Acetylation of 3-Isopropyl-sydnone imine

This is a generalized protocol and may require optimization.

-

Dissolution: Suspend 3-Isopropyl-sydnone imine hydrochloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane or acetonitrile.

-

Basification: Add a non-nucleophilic base, such as triethylamine or pyridine (2-3 equivalents), to the suspension at 0 °C to neutralize the hydrochloride and liberate the free sydnone imine.

-

Acylation: Slowly add acetic anhydride (1.1-1.5 equivalents) to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

The structure and purity of the synthesized 3-Isopropyl-6-acetyl-sydnone imine would be confirmed using a combination of standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the isopropyl protons, the sydnone ring proton, and the acetyl methyl protons with appropriate chemical shifts and multiplicities. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the characteristic signals for the sydnone ring carbons and the carbonyl carbon of the acetyl group. |

| FT-IR | Characteristic absorption bands for the C=O (acetyl) and C=N (imine) stretching vibrations. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of the compound. |

| Elemental Analysis | The percentage composition of C, H, and N should be in close agreement with the calculated values. |

Mechanism of Action: Nitric Oxide (NO) Release

N-acylated sydnone imines are known to act as NO donors through a hydrolytic pathway. The acetyl group in 3-Isopropyl-6-acetyl-sydnone imine is susceptible to hydrolysis, leading to the formation of the unstable N-unsubstituted sydnone imine, which then undergoes ring-opening to an N-nitrosoaminoacetonitrile intermediate. This intermediate can subsequently decompose to release nitric oxide.

References

- 1. ijcrt.org [ijcrt.org]

- 2. Sydnone Imines as a New Class of Promising Plant Growth and Stress Tolerance Modulators—A First Experimental Structure–Activity Overview [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. media.neliti.com [media.neliti.com]

The Rise of Sydnone Imines: A Technical Guide to Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sydnone imines are a fascinating class of mesoionic heterocyclic compounds that have garnered significant attention in medicinal chemistry and chemical biology. Characterized by a 1,2,3-oxadiazole ring with an exocyclic imine group, these molecules possess a unique electronic structure with delocalized positive and negative charges, rendering them highly versatile.[1] Initially explored for their cardiovascular applications as nitric oxide (NO) donors, the field has seen a resurgence of interest due to their utility in bioorthogonal chemistry.[2] This guide provides an in-depth overview of the synthesis, key applications, and experimental methodologies related to the discovery and development of novel sydnone imines.

Core Synthetic Strategies

The synthesis of the sydnone imine scaffold can be approached through several key pathways, each offering distinct advantages in terms of substrate scope and reaction conditions.

Classical Synthesis via Nitrosation of α-Amino Nitriles

The traditional and most common method for synthesizing the sydnone imine ring involves the N-nitrosation of α-amino nitriles, followed by acid-catalyzed cyclization. This pathway is versatile and allows for a wide range of substituents at the N-3 position.

References

An In-depth Technical Guide on the Stability and Degradation of 3-Isopropyl-6-acetyl-sydnone Imine

Audience: Researchers, scientists, and drug development professionals.

Introduction to Sydnone Imine Stability

Sydnone imines are a class of mesoionic compounds known for their vasodilatory and antiplatelet properties, which are mediated through the release of nitric oxide (NO).[1] The stability of the sydnone imine ring is a critical factor influencing their shelf-life, formulation development, and therapeutic efficacy. The degradation of these compounds is often linked to their mechanism of action, involving the opening of the sydnone ring to release NO.[1] Factors such as light, pH, and the presence of oxidizing agents can significantly impact the stability of sydnone imines.[2][3][4]

Physicochemical Properties and Stability Profile

While specific data for 3-isopropyl-6-acetyl-sydnone imine is unavailable, the properties of related compounds like Linsidomine provide insights into the expected characteristics.

Table 1: Physicochemical Properties of Linsidomine (SIN-1)

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C6H10N4O2 | [5] |

| Molecular Weight | 170.17 g/mol | [5] |

| Appearance | White to off-white solid powder | [6] |

| Melting Point | 186 °C (as hydrochloride salt) | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 6 |[6] |

Factors Affecting Stability and Degradation Pathways

The stability of sydnone imines is influenced by several environmental factors. Understanding these factors is crucial for the development of stable pharmaceutical formulations.

Photostability

Sydnone imines are known to be highly sensitive to light.[2][3] Exposure to both artificial light and daylight can lead to rapid degradation.

-

Observations from Molsidomine Studies:

-

Unprotected solutions of Molsidomine (80 µg/mL in saline) have a half-life of about 20 minutes when exposed to sunlight.[3]

-

The incorporation of photostabilizers like pigments (e.g., titanium dioxide) into tablet formulations can improve photostability, though degradation may still occur after prolonged exposure (e.g., 12 hours of intense light stress).[2]

-

Protection from light using UV-covers for infusion bags and tubing can increase the half-life to several days.[3]

-

Effect of pH

The pH of the medium can influence the rate of hydrolysis and ring-opening of the sydnone imine structure.

-

Observations from Molsidomine Studies:

Oxidative Degradation

The release of nitric oxide from sydnone imines is an oxidative process and is a key degradation pathway.[1]

-

Mechanism of NO Release:

-

Sydnone imines spontaneously liberate NO.[1]

-

This process involves the consumption of molecular oxygen and the formation of superoxide radicals (O2-), which can further enhance the decomposition of the sydnone imine.[1]

-

Besides NO, nitrite (NO2-) and nitrate (NO3-) are generated at nearly equimolar rates.[1]

-

Interaction with Excipients

Excipients used in formulations can impact the stability of sydnone imines.

-

Observations from Molsidomine Studies:

-

Decomposition of Molsidomine was observed in pellet formulations containing povidone, which is thought to be accelerated by peroxides found in this excipient.[4]

-

Quantitative Stability Data (Based on Molsidomine)

The following table summarizes quantitative data on the stability of Molsidomine from published studies. This data can be considered indicative for 3-isopropyl-6-acetyl-sydnone imine.

Table 2: Summary of Molsidomine Stability Data

| Condition | Matrix | Parameter | Value | Reference |

|---|---|---|---|---|

| Daylight Exposure | 80 µg/mL in saline infusion bag | Half-life | ~20 minutes | [3] |

| Protected from Light (UV-cover) | 80 µg/mL in saline infusion bag and tubing | Half-life | Several days | [3] |

| Intense Light Stress (12h) | Tablet formulation with photostabilizers | Stability | Degradation detected | [2] |

| 37°C | 0.1 M HCl (pH 1.0) | Stability | Considerable resistance to hydrolysis | [4] |

| 37°C | Purified Water | Stability | Considerable resistance to hydrolysis | [4] |

| 37°C | Phosphate Buffer (pH 6.8) | Stability | Considerable resistance to hydrolysis |[4] |

Experimental Protocols for Stability and Degradation Studies

To thoroughly assess the stability of 3-isopropyl-6-acetyl-sydnone imine, a series of forced degradation studies should be conducted as per ICH guidelines.[7][8]

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the drug substance to identify potential degradation products and establish degradation pathways.[7]

Objective: To generate degradation products for the development and validation of stability-indicating analytical methods.

General Procedure: Expose the drug substance to stress conditions more severe than accelerated stability testing to achieve a target degradation of 5-20%.[9]

Table 3: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Protocol |

|---|---|

| Acid Hydrolysis | Dissolve the drug substance in 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 12 hours). Neutralize the solution before analysis. |

| Base Hydrolysis | Dissolve the drug substance in 0.1 M NaOH and heat at 60-80°C for a specified period. Neutralize the solution before analysis. |

| Neutral Hydrolysis | Dissolve the drug substance in purified water and heat at 60-80°C for a specified period. |

| Oxidative Degradation | Treat a solution of the drug substance with 3-30% hydrogen peroxide at room temperature for a specified period. |

| Thermal Degradation | Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period. |

| Photodegradation | Expose the solid drug substance or its solution to a combination of visible and UV light with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8] A control sample should be protected from light. |

Stability-Indicating Analytical Method

A validated stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a diode-array detector, is essential to separate and quantify the drug substance from its degradation products.[4]

Method Development Outline:

-

Column Selection: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is a common starting point.[4]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer should be optimized for peak shape and resolution.

-

Detection: UV detection at a wavelength where the drug substance and all major degradation products have significant absorbance. A diode-array detector is useful for assessing peak purity.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the drug peak is resolved from all degradation product peaks.

Visualizations

General Degradation Pathway of Sydnone Imines

Caption: Proposed degradation pathway for sydnone imines.

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies.

Conclusion

The stability of 3-isopropyl-6-acetyl-sydnone imine is expected to be a critical attribute, with photostability and oxidative degradation being key areas of concern. Based on data from related sydnone imines, this compound is likely highly susceptible to light-induced degradation and will undergo oxidative ring-opening to release nitric oxide. A comprehensive understanding of these degradation pathways through rigorous forced degradation studies is essential for the development of a stable and effective drug product. The experimental protocols and analytical methodologies outlined in this guide provide a robust framework for assessing the stability of 3-isopropyl-6-acetyl-sydnone imine and ensuring its quality, safety, and efficacy.

References

- 1. On the mechanism of NO release from sydnonimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How to photostabilize molsidomine tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Light stability of molsidomine in infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Linsidomine | C6H10N4O2 | CID 5219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Linsidomine hydrochloride (SIN-1 chloride) | Drug Metabolite | 16142-27-1 | Invivochem [invivochem.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. onyxipca.com [onyxipca.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-Isopropyl-6-acetyl-sydnone Imine: A Technical Overview

Despite a comprehensive search of available scientific literature, specific spectroscopic data and detailed experimental protocols for the characterization of 3-Isopropyl-6-acetyl-sydnone imine could not be located. This suggests that the compound may not have been synthesized or that its characterization data has not been published in readily accessible sources.

This in-depth guide is therefore presented as a general framework for the spectroscopic characterization of sydnone imines, drawing on data from closely related analogues. This information is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of the expected spectroscopic features of the target molecule and the methodologies typically employed for their analysis.

General Spectroscopic Characteristics of Sydnone Imines

Sydnone imines are a class of mesoionic heterocyclic compounds that exhibit a unique electronic structure, which is reflected in their spectroscopic properties. The characterization of these compounds typically relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of sydnone imines.

¹H NMR: The proton NMR spectrum of a sydnone imine would be expected to show characteristic signals for the protons of the isopropyl and acetyl groups, as well as a signal for the proton on the sydnone imine ring. For the isopropyl group, a doublet for the six methyl protons and a septet for the methine proton would be anticipated. The acetyl group would exhibit a singlet for the three methyl protons. The chemical shift of the C4-proton of the sydnone imine ring is typically observed in the downfield region.

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule. For 3-Isopropyl-6-acetyl-sydnone imine, distinct signals would be expected for the carbons of the isopropyl and acetyl groups, as well as for the carbons of the heterocyclic ring. The carbonyl carbon of the acetyl group and the carbons of the sydnone imine ring would have characteristic chemical shifts. For instance, in related sydnone imine carbene complexes, the carbene carbon atom (C4) resonance has been observed at extremely upfield shifts, around δ = 142.1 ppm and δ = 159.8 ppm.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 3-Isopropyl-6-acetyl-sydnone imine, key vibrational bands would be expected for the following groups:

-

C=O stretching: The acetyl group would show a strong absorption band corresponding to the carbonyl stretch. In related compounds, this band has been observed in the region of 1651 cm⁻¹ to 1645 cm⁻¹.[1]

-

C=N stretching: The exocyclic imine group would also exhibit a characteristic stretching vibration, which has been reported to appear between 1562 cm⁻¹ and 1545 cm⁻¹.[1]

-

Ring vibrations: The sydnone imine ring itself will have a series of characteristic absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Sydnone imines typically display characteristic absorption bands in the UV-Vis region. For example, some sydnone imines exhibit a band around 310 nm, which is assigned to a π → π* electronic transition arising from p–π conjugation in the sydnonimine ring.[1] Another band, often observed around 229 nm, is attributed to an n → π* electronic transition of the exocyclic group.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For 3-Isopropyl-6-acetyl-sydnone imine, the molecular ion peak would confirm the compound's molecular weight. The fragmentation pattern would provide valuable information about the structure, with characteristic losses of fragments such as the acetyl and isopropyl groups.

Experimental Protocols: A General Approach

While specific protocols for 3-Isopropyl-6-acetyl-sydnone imine are unavailable, the following outlines a general workflow for the spectroscopic characterization of a novel sydnone imine.

General Synthesis and Characterization Workflow

The synthesis of a target sydnone imine would likely be the initial step, followed by purification and subsequent spectroscopic analysis to confirm its structure and purity.

Caption: General workflow for the synthesis and spectroscopic characterization of a novel sydnone imine.

Methodological Details for Spectroscopic Analysis

-

NMR Spectroscopy: Samples would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts would be reported in parts per million (ppm) relative to a standard internal reference like tetramethylsilane (TMS).

-

IR Spectroscopy: IR spectra would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a KBr pellet, a thin film, or in a suitable solvent.

-

UV-Vis Spectroscopy: UV-Vis spectra would be recorded on a spectrophotometer using a quartz cuvette. The sample would be dissolved in a UV-transparent solvent (e.g., ethanol, acetonitrile), and the absorbance would be measured over a range of wavelengths (typically 200-800 nm).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion, confirming the elemental composition. Techniques such as electrospray ionization (ESI) or chemical ionization (CI) could be used.

References

A Technical Guide to the Aqueous Solubility of Sydnone Imines: A Case Study of Molsidomine

Introduction to Sydnone Imine Solubility

Sydnone imines are a class of mesoionic heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] A critical parameter influencing the therapeutic efficacy and formulation development of any drug candidate is its aqueous solubility. For sydnone imines, solubility can be influenced by factors such as the nature of substituents on the sydnone imine ring, the pH of the aqueous medium, and the formation of salts. Generally, the use of sydnone imine salts, such as hydrochlorides, can significantly improve water solubility.[2]

This guide focuses on Molsidomine, an antianginal drug, to provide a detailed overview of the aqueous solubility characteristics of a representative sydnone imine.[3]

Quantitative Solubility Data for Molsidomine

The aqueous solubility of Molsidomine has been determined under various conditions. The data is summarized in the table below for ease of comparison.

| Solvent/Aqueous Medium | pH | Temperature | Solubility |

| Purified Water | Neutral | 37°C | 22.3663 mg/cm³ |

| 0.1 mol·dm⁻³ HCl | 1.0 | 37°C | 46.2558 mg/cm³ |

| 0.06 mol·dm⁻³ Na₃PO₄/HCl buffer | 6.8 | 37°C | 22.2217 mg/cm³ |

| Phosphate-buffered saline (PBS) | 7.2 | Not Specified | ~9 mg/mL |

| Water (Predicted) | Not Specified | Not Specified | 13.3 mg/mL |

Data compiled from references[4][5][6].

The data clearly indicates that the solubility of Molsidomine is highly dependent on the pH of the aqueous solution, with significantly higher solubility observed in acidic conditions (pH 1.0).[6] This is a critical consideration for its oral bioavailability, as it suggests good dissolution in the acidic environment of the stomach. Molsidomine is also reported to be sparingly soluble in water.[3]

Experimental Protocols for Aqueous Solubility Determination

The determination of aqueous solubility is a fundamental experiment in drug discovery and development. The "shake-flask" method is a widely recognized and reliable technique for measuring thermodynamic (equilibrium) solubility.[7][8]

3.1. Shake-Flask Method

This method involves adding an excess amount of the solid compound to a specific volume of the aqueous medium of interest. The mixture is then agitated until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.

3.1.1. Materials and Equipment

-

Test Compound: 3-Isopropyl-6-acetyl-sydnone imine (or representative compound like Molsidomine)

-

Aqueous Media: Purified water, and buffers at various pH values (e.g., pH 1.2, 4.5, 6.8 as per ICH guidelines).[9][10]

-

Glass Vials or Flasks: With screw caps or glass stoppers.

-

Shaker/Agitator: An orbital shaker with temperature control is recommended.[7]

-

Centrifuge: For separating undissolved solids.

-

Analytical Instrumentation: UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for quantification.[5]

3.1.2. Procedure

-

Preparation: Add an excess amount of the solid test compound to a series of flasks, each containing a known volume of the different aqueous media. A preliminary test can be run to estimate the amount needed to achieve saturation.[11]

-

Equilibration: Seal the flasks and place them in a shaker set to a constant temperature (e.g., 37°C ± 1°C) and agitation speed.[7] The system should be agitated for a sufficient period to reach equilibrium (e.g., 24 to 48 hours).[5] It is crucial to ensure that undissolved solid remains present throughout the experiment.[8]

-

Phase Separation: After equilibration, allow the suspensions to settle. The undissolved solid is then separated from the aqueous phase by centrifugation or filtration.[5]

-

pH Measurement: The pH of the saturated solution should be measured and recorded.[8][9]

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method.

-

UV-Vis Spectroscopy: A calibration curve of absorbance versus known concentrations of the compound is prepared. The absorbance of the saturated solution is then measured at the wavelength of maximum absorbance (λmax) to determine its concentration.[12][13]

-

HPLC: A calibration curve is generated by plotting peak area against known concentrations. The saturated solution is appropriately diluted and injected into the HPLC system to determine its concentration.[1][2]

-

3.1.3. Data Analysis The solubility is reported as the average concentration from at least three replicate experiments for each condition.[9]

Visualization of Key Pathways and Workflows

4.1. Molsidomine Metabolic Pathway

Molsidomine is a prodrug that undergoes metabolic activation in the liver to form its active metabolite, Linsidomine (SIN-1).[3][14] Linsidomine is an unstable compound that non-enzymatically releases nitric oxide (NO), a key signaling molecule responsible for vasodilation.[3]

Caption: Metabolic activation of Molsidomine to release Nitric Oxide.

4.2. Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the shake-flask method for determining aqueous solubility.

Caption: Experimental workflow for the shake-flask solubility method.

Conclusion

While direct experimental data on the aqueous solubility of 3-Isopropyl-6-acetyl-sydnone imine remains to be published, the information available for the related compound, Molsidomine, provides valuable insights. The solubility of sydnone imines is significantly influenced by pH, a crucial factor for their biopharmaceutical properties. The well-established shake-flask method, coupled with analytical techniques like UV-Vis spectroscopy or HPLC, offers a reliable approach to quantitatively determine the aqueous solubility of this class of compounds. The protocols and data presented in this guide provide a comprehensive framework for researchers to design and execute their own solubility studies for novel sydnone imine derivatives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pharmaguru.co [pharmaguru.co]

- 3. DSpace [kops.uni-konstanz.de]

- 4. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. pH-metric solubility. 3. Dissolution titration template method for solubility determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. who.int [who.int]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. database.ich.org [database.ich.org]

- 10. ema.europa.eu [ema.europa.eu]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. researchgate.net [researchgate.net]

- 13. rootspress.org [rootspress.org]

- 14. pubs.acs.org [pubs.acs.org]

Quantum Chemical Insights into the Reactivity of Sydnone Imines: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the quantum chemical calculations that illuminate the reactivity of sydnone imines, a class of mesoionic compounds with significant applications in bioorthogonal chemistry and drug delivery. By leveraging computational methodologies, a deeper understanding of the factors governing their unique reactivity, particularly in [3+2] cycloaddition reactions, can be achieved.

Introduction to Sydnone Imine Reactivity

Sydnone imines are five-membered heterocyclic compounds characterized by a unique electronic structure with delocalized positive and negative charges, making them potent 1,3-dipoles. This inherent dipolar nature drives their participation in [3+2] cycloaddition reactions with various dipolarophiles, most notably strained alkynes and alkenes. These reactions are of significant interest due to their high efficiency, selectivity, and biocompatibility, positioning them as valuable tools in the field of bioorthogonal chemistry for applications such as cellular imaging and targeted drug release.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable in elucidating the intricacies of sydnone imine reactivity. These computational approaches allow for the precise determination of activation energies, reaction mechanisms, and the influence of substituents on the electronic structure and, consequently, the reaction rates.

Computational Analysis of Sydnone Imine Cycloadditions

The reactivity of sydnone imines in [3+2] cycloaddition reactions is primarily governed by the energy barrier of the transition state. DFT calculations have been instrumental in quantifying these barriers and providing a rationale for experimentally observed reactivity trends.

Activation Energies and Reaction Kinetics

Computational studies have systematically investigated the activation free energies (ΔG‡) for the cycloaddition of sydnone imines with a variety of dipolarophiles. These calculations are crucial for predicting reaction rates and understanding the factors that lead to the rapid kinetics often observed in these reactions. For instance, the strain-promoted cycloaddition of sydnones with bicyclo[6.1.0]nonyne (BCN) has been shown to have a computationally predicted low activation barrier, consistent with its high reaction rate.[1]

The table below summarizes representative DFT-computed activation free energies for the [3+2] cycloaddition of N-phenyl sydnone with various strained alkenes and alkynes. While this data is for a sydnone, it provides a valuable comparative framework for understanding the reactivity of the closely related sydnone imines.

| Dipolarophile | Activation Free Energy (ΔG‡, kcal/mol) | Predicted Rate Constant (M⁻¹s⁻¹) |

| Bicyclononyne (BCN) | 22.2 | 5.0 x 10⁻² |

| Dibenzocyclooctyne (DIBO) | 19.5 | 1.46 |

| Norbornene | 26.2 | 1.1 x 10⁻⁵ |

| trans-Cyclooctene (TCO) | 23.5 | 5.8 x 10⁻⁴ |

Data adapted from a computational screening study.[2] The level of theory used was CPCM(water)-M06-2X/6-311+G(d,p)//M06-2X/6-31G(d).[2]

The Role of Substituents

The electronic and steric nature of substituents on both the sydnone imine ring and the dipolarophile plays a critical role in modulating reactivity. Quantum chemical calculations can precisely quantify these effects.

Substituent Effects on the Sydnone Imine Ring: Theoretical calculations have suggested that the resonance stabilization energies of iminosydnones can be tuned by substituents, thereby affecting their reactivity.[1] Electron-withdrawing groups on the N-aryl substituent of the sydnone imine can lower the energy of the highest occupied molecular orbital (HOMO), which can influence the rate of cycloaddition depending on whether the reaction is normal or inverse electron-demand.

Hammett Correlations: A linear relationship, as described by the Hammett equation, can be observed between the electronic parameters of substituents on the aryl ring of sydnones and the logarithm of the reaction rates.[1] This correlation underscores the significant impact of electronic effects on the reactivity of these mesoionic compounds.[1] Computational studies can predict these correlations by calculating the activation barriers for a series of substituted sydnone imines.

Reaction Mechanisms Elucidated by Quantum Chemistry

DFT calculations are a powerful tool for mapping the entire reaction pathway of a chemical transformation, including the identification of transition states and intermediates.

The [3+2] Cycloaddition Pathway

The generally accepted mechanism for the thermal [3+2] cycloaddition of sydnones and sydnone imines with alkynes proceeds through a concerted, but often asynchronous, transition state. The reaction involves the formation of a bicyclic intermediate which then undergoes a retro-[3+2] cycloaddition to extrude carbon dioxide, leading to the formation of a stable pyrazole product.[3]

Below is a logical workflow representing the key steps in the synthesis and subsequent cycloaddition of a sydnone imine.

Caption: Workflow for the synthesis and cycloaddition of a sydnone imine.

Transition State Geometries

The geometry of the transition state provides crucial information about the mechanism of the cycloaddition. Computational studies can optimize the structure of the transition state, revealing the bond-forming and bond-breaking processes. For the cycloaddition of sydnones with bicyclononyne, the transition state geometry shows the concerted formation of the two new carbon-carbon and carbon-nitrogen bonds.[1][4]

The following diagram illustrates the key molecular events in the [3+2] cycloaddition of a sydnone imine with an alkyne, leading to the formation of a pyrazole.

Caption: Mechanism of the [3+2] cycloaddition of a sydnone imine with an alkyne.

Experimental Protocols

While this guide focuses on the computational aspects, a brief overview of relevant experimental procedures provides context for the theoretical calculations.

General Synthesis of N-Aryl Sydnone Imines

A standard method for the synthesis of N3-substituted sydnone imines involves the nitrosation of the corresponding α-amino nitriles, followed by cyclization.[5]

Step 1: Nitrosation of α-Amino Nitrile: The α-amino nitrile is dissolved in a suitable solvent (e.g., aqueous HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature. The reaction is stirred for a specified time until the formation of the N-nitroso intermediate is complete, as monitored by an appropriate analytical technique (e.g., TLC).

Step 2: Cyclization to the Sydnone Imine: The N-nitroso intermediate is then treated with a dehydrating agent, such as acetic anhydride or trifluoroacetic anhydride, to induce cyclization to the sydnone imine. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The crude product is then purified by recrystallization or column chromatography.

Kinetic Analysis of Cycloaddition Reactions

The kinetics of sydnone imine cycloadditions can be monitored using various analytical techniques, with NMR spectroscopy being a particularly powerful tool.

Procedure for Kinetic Analysis by ¹H NMR: A solution of the sydnone imine in a deuterated solvent is prepared in an NMR tube. A solution of the dipolarophile of known concentration is then added to the NMR tube. The reaction is monitored by acquiring ¹H NMR spectra at regular time intervals. The disappearance of the signals corresponding to the reactants and the appearance of signals for the product are integrated. The rate constants can then be determined by plotting the concentration of the reactants or products as a function of time and fitting the data to the appropriate rate law.

Conclusion

Quantum chemical calculations provide an indispensable framework for understanding and predicting the reactivity of sydnone imines. Through the accurate calculation of activation energies, the elucidation of reaction mechanisms, and the systematic analysis of substituent effects, computational chemistry offers invaluable guidance to experimentalists in the design of novel sydnone imine-based reagents for applications in drug development and bioorthogonal chemistry. The synergy between theoretical predictions and experimental validation will continue to drive innovation in this exciting field.

References

An In-depth Technical Guide on the Potential Biological Activity of 3-Isopropyl-6-acetyl-sydnone imine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sydnone imines, a class of mesoionic compounds, have garnered significant interest for their diverse biological activities, primarily attributed to their capacity to act as nitric oxide (NO) donors. This technical guide focuses on a specific derivative, 3-Isopropyl-6-acetyl-sydnone imine, detailing its known biological effects, underlying mechanisms of action, and potential therapeutic and agricultural applications. This document synthesizes available quantitative data, provides detailed experimental methodologies for key assays, and visualizes relevant pathways and workflows to serve as a comprehensive resource for researchers in pharmacology, agrochemistry, and drug discovery.

Introduction

Sydnone imines are characterized by a 1,2,3-oxadiazolium-5-olate inner salt structure with an exocyclic imine group. Their biological significance stems from their ability to release nitric oxide (NO), a critical signaling molecule involved in a myriad of physiological and pathophysiological processes in both animals and plants.[1][2] The substitution at the N-3 and N-6 positions of the sydnone imine ring significantly influences the compound's stability, lipophilicity, and NO-donating properties, thereby modulating its biological activity profile.[3]

3-Isopropyl-6-acetyl-sydnone imine is a derivative that has been specifically investigated for its potent effects on plant growth. The presence of the isopropyl group at the N-3 position and the acetyl group at the N-6 position are key determinants of its observed activities.[3] This guide provides a detailed examination of the current state of knowledge regarding this compound.

Biological Activity

The primary and most well-documented biological activity of 3-Isopropyl-6-acetyl-sydnone imine is its role as a plant growth modulator. However, the broader class of sydnone imines has been explored for various pharmacological applications, suggesting potential for this derivative beyond agriculture.

Plant Growth Regulation

3-Isopropyl-6-acetyl-sydnone imine has been identified as an effective stimulator of plant growth, particularly in cereal crops. Its application in pre-sowing seed treatments has demonstrated significant enhancements in both seedling and root development.[3]

Quantitative Data on Plant Growth Stimulation

The following table summarizes the observed effects of 3-Isopropyl-6-acetyl-sydnone imine on the growth of corn (Zea mays L.) cultivar Krasnodarskaya 12.[3][4]

| Plant Species | Cultivar | Treatment | Observed Effect | Quantitative Result |

| Corn (Zea mays L.) | Krasnodarskaya 12 | Seed Treatment | Seedling Growth Stimulation | 26–46% increase |

| Corn (Zea mays L.) | Krasnodarskaya 12 | Seed Treatment | Root System Growth Stimulation | 33–57% increase |

Potential Pharmacological Activities (Based on Class-wide Data)

While specific data for 3-Isopropyl-6-acetyl-sydnone imine is limited, the broader class of N-acetylated sydnone imines has been investigated for several pharmacological activities. These findings suggest potential avenues for future research into this specific derivative.

-

Vasodilatory Effects: Sydnone imines are known to be potent vasodilators due to their NO-donating capabilities. This has led to their investigation for the treatment of cardiovascular conditions.[2][5]

-

Antimicrobial Activity: Some sydnone derivatives have shown potential as antimicrobial agents.[6] The specific activity of the 3-isopropyl-6-acetyl derivative warrants investigation.

-

Cytotoxicity: Certain derivatives of related heterocyclic compounds have demonstrated cytotoxic effects against cancer cell lines, indicating a potential for investigation in oncology.[6]

It is crucial to emphasize that these potential activities are extrapolated from related compounds and require specific experimental validation for 3-Isopropyl-6-acetyl-sydnone imine.

Mechanism of Action

The biological activities of 3-Isopropyl-6-acetyl-sydnone imine are primarily attributed to its function as a nitric oxide (NO) donor.

Nitric Oxide Release

N-acetylated sydnone imines are considered pro-drugs that, under physiological conditions, can undergo metabolic activation to release NO. This process is believed to involve enzymatic and/or chemical hydrolysis of the acetyl group, followed by the decomposition of the unstable intermediate to yield nitric oxide.[1]

Downstream Signaling Pathways in Plants

In plants, the released nitric oxide acts as a signaling molecule that triggers a cascade of downstream events, ultimately leading to the observed growth stimulation. NO signaling in plants is complex and can involve cGMP-dependent and cGMP-independent pathways, as well as interactions with other plant hormones and reactive oxygen species (ROS).

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 3-Isopropyl-6-acetyl-sydnone imine.

Synthesis of 3-Isopropyl-6-acetyl-sydnone imine

A general procedure for the synthesis of N-acylated sydnone imines involves the acylation of the corresponding sydnone imine salt.

Materials:

-

3-Isopropyl-sydnone imine hydrochloride

-

Acetyl chloride or acetic anhydride

-

Anhydrous pyridine or other suitable base

-

Anhydrous dichloromethane or other aprotic solvent

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Suspend 3-Isopropyl-sydnone imine hydrochloride in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add anhydrous pyridine to the suspension with stirring.

-

Slowly add a solution of acetyl chloride or acetic anhydride in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 3-Isopropyl-6-acetyl-sydnone imine.

Plant Growth Stimulation Assay (Seed Treatment)

This protocol is based on the methods used to evaluate the effect of sydnone imines on corn seedlings.[2]

Materials:

-

Seeds of Zea mays L. (e.g., cultivar Krasnodarskaya 12)

-

3-Isopropyl-6-acetyl-sydnone imine

-

Distilled water

-

Petri dishes

-

Filter paper

-

Growth chamber or incubator with controlled temperature and light conditions

Procedure:

-

Prepare solutions of 3-Isopropyl-6-acetyl-sydnone imine in distilled water at various concentrations (e.g., 10⁻⁶ to 10⁻⁹ M).

-

Surface sterilize the corn seeds with a 1% sodium hypochlorite solution for 10 minutes, followed by thorough rinsing with sterile distilled water.

-

Imbibe the sterilized seeds in the respective concentrations of the test compound or in distilled water (as a control) for a specified period (e.g., 6-12 hours).

-

Place the treated seeds on moist filter paper in Petri dishes (e.g., 10-15 seeds per dish).

-

Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16/8 h light/dark cycle).

-

After a set period (e.g., 7-10 days), measure the seedling shoot length and root length.

-

Calculate the percentage increase in growth compared to the control.

-

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed effects.

Nitric Oxide Detection (Griess Assay)

The Griess assay is a common method for the indirect quantification of NO by measuring its stable breakdown products, nitrite and nitrate.

Materials:

-

Griess Reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

-

Nitrate reductase (for samples containing nitrate)

-

NADPH

-

Sodium nitrite standard solutions

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standard curve using serial dilutions of a sodium nitrite standard solution.

-

If measuring total NO production (nitrite + nitrate), first incubate the samples with nitrate reductase and NADPH to convert nitrate to nitrite.

-

Add the Griess reagent to the standards and samples.

-

Incubate the mixture at room temperature for 15-30 minutes, protected from light.

-

Measure the absorbance at a wavelength of approximately 540 nm.

-

Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Conclusion and Future Directions

3-Isopropyl-6-acetyl-sydnone imine has demonstrated significant potential as a plant growth-stimulating agent, an effect attributed to its ability to donate nitric oxide. The quantitative data presented in this guide highlights its efficacy in promoting seedling and root development in corn. While its pharmacological profile remains largely unexplored, the known activities of the broader sydnone imine class suggest that this compound may possess other valuable biological properties, such as vasodilatory and antimicrobial effects.

Future research should focus on several key areas:

-

Elucidation of other potential biological activities: In vitro and in vivo studies are needed to investigate the antimicrobial, anti-inflammatory, and cardiovascular effects of 3-Isopropyl-6-acetyl-sydnone imine.

-

Quantitative structure-activity relationship (QSAR) studies: A systematic investigation of derivatives with modifications at the N-3 and N-6 positions will help in optimizing the desired biological activity.

-

Detailed mechanistic studies: Further research is required to fully understand the metabolic pathways involved in NO release from this compound and the specific downstream signaling cascades it activates in different biological systems.

-

Toxicological and safety evaluation: Comprehensive toxicity studies are essential before this compound can be considered for any commercial application, be it in agriculture or medicine.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the potential of 3-Isopropyl-6-acetyl-sydnone imine. The detailed information on its known activities, proposed mechanisms, and experimental protocols is intended to facilitate further investigation and unlock the full therapeutic and agricultural potential of this promising molecule.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. New NO-donors with antithrombotic and vasodilating activities, I: 3-Arylalkyl-N-nitroso-5-sydnone imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity of imides-N-alkyl semicarbazones, thiosemicarbazones, acetylhydrazones and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Sydnone Imine-Alkyne Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sydnone imine-alkyne click chemistry has emerged as a powerful tool in bioconjugation and drug development, offering a bioorthogonal ligation strategy with favorable kinetics and biocompatibility. This application note provides detailed protocols for both strain-promoted and copper-catalyzed sydnone imine-alkyne cycloadditions, along with a summary of quantitative data to guide reaction optimization. Sydnones, a class of mesoionic compounds, undergo a [3+2] dipolar cycloaddition with alkynes to form pyrazole products.[1] This reaction can be significantly accelerated by using strained alkynes, such as bicyclo[6.1.0]nonyne (BCN), in a strain-promoted alkyne-azide cycloaddition (SPAAC) fashion, or by employing copper(I) catalysis (CuSAC) for reactions involving terminal alkynes.[2][3] The bioorthogonal nature of the strain-promoted reaction allows for its application in complex biological media and even on living cells.[4][5]

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for various sydnone and alkyne substrates, providing a comparative overview of their reactivity.

| Sydnone Reactant | Alkyne Reactant | Reaction Type | Conditions | Time | Yield (%) | Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| N-Phenylsydnone | Bicyclo[6.1.0]nonyne (BCN) | SPSAC | 55:45 MeOH/H₂O, 21 °C | - | Quantitative | 0.054 | [6] |

| N-Phenylsydnone | Phenylacetylene | CuSAC (Cu(OTf)₂) | o-DCB, 100 °C | 1 h | 95 | - | [7] |

| N-Phenylsydnone | Phenylacetylene | CuSAC (Cu(OAc)₂) | o-DCB, 100 °C | 18 h | 85 | - | [7] |

| N-(p-Tolyl)sydnone | Phenylacetylene | CuSAC (Cu(OTf)₂) | o-DCB, 100 °C | 1 h | 96 | - | [7] |

| N-(p-Anisyl)sydnone | Phenylacetylene | CuSAC (Cu(OTf)₂) | o-DCB, 100 °C | 1 h | 98 | - | [7] |

| N-(p-Nitrophenyl)sydnone | Phenylacetylene | CuSAC (Cu(OTf)₂) | o-DCB, 100 °C | 1 h | 75 | - | [7] |

| N-Phenylsydnone | 1-Octyne | CuSAC (Cu(OTf)₂) | o-DCB, 100 °C | 3 h | 80 | - | [7] |

| N-Phenylsydnone | Propargyl alcohol | CuSAC (Cu(OTf)₂) | o-DCB, 100 °C | 3 h | 70 | - | [7] |

Experimental Protocols

Protocol 1: Synthesis of N-Phenylsydnone

This protocol describes the synthesis of N-phenylsydnone from N-phenylglycine.

Materials:

-

N-phenylglycine

-

Sodium nitrite (NaNO₂)

-

Water (H₂O)

-

Acetic anhydride

-

Ice

Procedure:

A. N-Nitroso-N-phenylglycine

-

Suspend 100 g (0.66 mole) of N-phenylglycine in 1.2 L of water in a 3-L beaker.

-

Place the beaker in an ice-salt bath and stir until the temperature is below 0°C.

-

Add a solution of 50 g (0.72 mole) of sodium nitrite in 300 mL of water dropwise over 40 minutes, ensuring the temperature does not exceed 0°C.

-

Filter the resulting red solution quickly with suction.

-

Wash the collected solid with ice-cold water and dry under suction.

B. 3-Phenylsydnone

-

Dissolve 99 g (0.55 mole) of the dried N-nitroso-N-phenylglycine in 500 mL of acetic anhydride in a 1-L Erlenmeyer flask.

-

Heat the solution in a boiling water bath for 1.5 hours with magnetic stirring.

-

Allow the solution to cool to room temperature.

-

Pour the cooled solution slowly into 3 L of cold water with vigorous stirring. White crystals will precipitate.

-

After 5 minutes of stirring, filter the solid with suction, wash twice with ice-cold water, and dry on the funnel overnight to yield 3-phenylsydnone.

Protocol 2: Synthesis of Bicyclo[6.1.0]nonyne (BCN)

This protocol outlines a multi-step synthesis of the strained alkyne, BCN, starting from 1,5-cyclooctadiene. A stereoselective cyclopropanation is a key step in this synthesis.[4]

Materials:

-

1,5-Cyclooctadiene

-

Ethyl diazoacetate

-

Rhodium(II) catalyst (e.g., Rh₂(OAc)₄ or Rh₂(S-BHTL)₄ for stereoselectivity)

-

Solvent (e.g., dichloromethane)

-

Reagents for hydrolysis (e.g., LiOH)

-

Reagents for subsequent conversion to the alkyne (details can be found in specialized literature)

Procedure (General Overview):

-

Cyclopropanation: React 1,5-cyclooctadiene with ethyl diazoacetate in the presence of a rhodium(II) catalyst to form the bicyclo[6.1.0]nonene precursor. The choice of catalyst can influence the syn/anti selectivity.

-

Hydrolysis: Hydrolyze the resulting ester under basic conditions to yield the corresponding carboxylic acid.

-

Conversion to Alkyne: The bicyclo[6.1.0]nonene precursor is then converted to the strained alkyne, BCN, through a series of established organic transformations. For detailed, step-by-step instructions, refer to specialized synthetic organic chemistry literature.

Protocol 3: Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC)

This protocol describes a general procedure for the bioorthogonal ligation of a sydnone with a strained alkyne like BCN.

Materials:

-

Sydnone derivative

-

Bicyclo[6.1.0]nonyne (BCN) derivative

-

Solvent (e.g., Methanol/Water mixture, PBS buffer)

Procedure:

-

Dissolve the sydnone derivative in the chosen solvent system (e.g., 55:45 Methanol/Water).

-

Add an equimolar amount or a slight excess of the BCN derivative to the solution.

-

Allow the reaction to proceed at room temperature or 37°C for bioorthogonal applications.

-

Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, NMR, or UV-Vis spectroscopy by following the disappearance of the sydnone absorbance peak).

-

The pyrazole product can be purified using standard chromatographic techniques if necessary. For bioorthogonal labeling applications, the product is often analyzed in situ.

Protocol 4: Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC)

This protocol provides a general method for the copper-catalyzed reaction between a sydnone and a terminal alkyne. The choice of the copper salt can influence the regioselectivity of the product.[7][8]

Materials:

-

Sydnone derivative

-

Terminal alkyne

-

Copper(II) triflate (Cu(OTf)₂) for 1,3-disubstituted pyrazoles or Copper(II) acetate (Cu(OAc)₂) for 1,4-disubstituted pyrazoles

-

High-boiling solvent (e.g., o-dichlorobenzene)

Procedure:

-

To a reaction vessel, add the sydnone derivative, the terminal alkyne (typically 1.2-1.5 equivalents), and the copper catalyst (e.g., 10 mol%).

-

Add the solvent and heat the reaction mixture to the desired temperature (e.g., 100-120°C).

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the product by column chromatography on silica gel.

Visualizations

Caption: Workflow for sydnone-alkyne cycloaddition.

Caption: Mechanism of sydnone-alkyne cycloaddition.

References

- 1. Sydnone–alkyne cycloaddition: applications in synthesis and bioconjugation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. synaffix.com [synaffix.com]

- 5. Strain-promoted sydnone bicyclo-[6.1.0]-nonyne cycloaddition - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. Copper-Promoted Sydnone Cycloadditions of Alkynes - ChemistryViews [chemistryviews.org]

Application Notes and Protocols for 3-Isopropyl-6-acetyl-sydnone Imine in In Vivo Bioorthogonal Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sydnone imines are a class of mesoionic compounds that have emerged as powerful tools in the field of bioorthogonal chemistry. Their ability to undergo rapid and specific [3+2] cycloaddition reactions with strained alkynes, such as bicyclo[6.1.0]nonyne (BCN) or dibenzocyclooctyne (DBCO), makes them ideal candidates for in vivo applications. This document provides detailed application notes and protocols for the use of a representative sydnone imine, 3-Isopropyl-6-acetyl-sydnone imine, in in vivo bioorthogonal reactions. The methodologies described herein are based on established principles for this class of compounds and can be adapted for specific research needs.

The strain-promoted sydnone imine-alkyne cycloaddition (SPSAC) is a type of "click chemistry" that proceeds efficiently under physiological conditions without the need for a toxic copper catalyst.[1] A key feature of many sydnone imine cycloadditions is the "click-and-release" mechanism, where the cycloaddition event triggers the cleavage of the sydnone imine moiety, leading to the release of a cargo molecule and the formation of a stable pyrazole product.[2][3] This property is particularly valuable for drug delivery and the controlled activation of therapeutic agents or imaging probes in vivo.

Synthesis of 3-Isopropyl-6-acetyl-sydnone Imine

The synthesis of 3-substituted-6-acyl-sydnone imines typically involves a multi-step process starting from an appropriate α-amino acid. The following is a general protocol that can be adapted for the synthesis of 3-Isopropyl-6-acetyl-sydnone imine.

Protocol 1: Synthesis of 3-Isopropyl-6-acetyl-sydnone Imine

Materials:

-

Valine (isopropyl-substituted α-amino acid)

-

Acetic anhydride

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Thionyl chloride (SOCl₂) or similar acylating agent for the 6-position acylation

-

Anhydrous solvents (e.g., dichloromethane, diethyl ether)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

N-nitrosation of Valine:

-

Dissolve valine in aqueous HCl.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture for 1-2 hours at 0-5 °C.

-

Extract the N-nitroso-valine into an organic solvent like diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

-

Cyclization to form 3-Isopropylsydnone:

-

Dissolve the N-nitroso-valine in acetic anhydride.

-

Heat the mixture gently (e.g., 40-50 °C) for several hours until the reaction is complete (monitor by TLC).

-

Remove the acetic anhydride under vacuum.

-

Purify the resulting 3-isopropylsydnone by column chromatography.

-

-

Formation of the Sydnone Imine:

-

The conversion of the sydnone to a sydnone imine can be achieved through various methods, often involving activation of the sydnone followed by reaction with an amine source. A recently developed method involves the triflation of the sydnone followed by nucleophilic aromatic substitution with an amine.[2]

-

-

N-acylation to yield 3-Isopropyl-6-acetyl-sydnone Imine:

-

The exocyclic nitrogen of the sydnone imine is then acylated using an appropriate acetylating agent (e.g., acetyl chloride or acetic anhydride) under basic conditions to yield the final product.

-

-

Purification and Characterization:

Quantitative Data on Sydnone Imine-Alkyne Cycloadditions

| Sydnone Imine Derivative | Strained Alkyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System | Reference |

| Phenyl-substituted Sydnone Imine | Bicyclo[6.1.0]nonyne (BCN) | ~1 M⁻¹s⁻¹ | Aqueous Buffer | [1] |

| Various Iminosydnones | Dibenzoazacyclooctyne (DIBAC) | Up to 12.8 M⁻¹s⁻¹ | Acetonitrile/Water | [6] |

| Phenyl-substituted Sydnone | Bicyclononyne | Comparable to other bioorthogonal reactions | Aqueous Buffer | [1] |

Note: The reaction rates are influenced by the specific substituents on both the sydnone imine and the strained alkyne, as well as the solvent system.[7][8]

In Vivo Bioorthogonal "Click-and-Release" Protocol

This protocol outlines a general workflow for utilizing 3-Isopropyl-6-acetyl-sydnone imine for the in vivo release of a cargo molecule (e.g., a drug or a fluorescent probe) upon reaction with a strained alkyne.

Protocol 2: In Vivo "Click-and-Release" of a Cargo Molecule

Materials:

-

3-Isopropyl-6-acetyl-sydnone imine conjugated to a cargo molecule of interest.

-

A strained alkyne (e.g., BCN or DBCO) functionalized with a targeting moiety (e.g., an antibody or small molecule) or encapsulated for delivery.

-

Animal model (e.g., mouse, zebrafish).

-

Appropriate imaging modality (e.g., fluorescence imaging, PET) if a reporter molecule is used.

Procedure:

-

Administration of the Sydnone Imine Conjugate:

-

Administer the 3-Isopropyl-6-acetyl-sydnone imine-cargo conjugate to the animal model via an appropriate route (e.g., intravenous, intraperitoneal).

-

Allow sufficient time for the conjugate to distribute within the animal. The distribution profile will depend on the nature of the cargo and any targeting moieties.

-

-

Administration of the Strained Alkyne:

-

Administer the strained alkyne to the animal model. If a targeting moiety is used, allow time for it to accumulate at the desired site.[9]

-

-

In Vivo Cycloaddition and Release:

-

The sydnone imine and the strained alkyne will undergo a [3+2] cycloaddition reaction at the target site.

-

This "click" reaction will trigger the fragmentation of the sydnone imine, leading to the release of the cargo molecule.[3]

-

-

Detection and Analysis:

-

If the released cargo is a fluorescent probe, visualize its localization and intensity using an appropriate in vivo imaging system.

-

If the released cargo is a therapeutic agent, monitor the animal for the desired physiological response.

-

Pharmacokinetic and pharmacodynamic studies can be performed to quantify the release and effect of the cargo.

-

Visualizations

Synthesis Pathway

Caption: General synthetic route to 3-Isopropyl-6-acetyl-sydnone imine.

Bioorthogonal "Click-and-Release" Mechanism

Caption: Mechanism of "click-and-release" for sydnone imines.

Experimental Workflow for In Vivo Imaging

Caption: Workflow for in vivo imaging using sydnone imine bioorthogonal chemistry.

Conclusion

3-Isopropyl-6-acetyl-sydnone imine and related derivatives are versatile tools for in vivo bioorthogonal chemistry. Their favorable reaction kinetics and unique "click-and-release" properties offer exciting opportunities for targeted drug delivery, in vivo imaging, and other applications in biomedical research and drug development. The protocols and data presented here provide a foundation for researchers to design and execute experiments using this powerful chemical biology tool. It is important to note that optimization of reaction conditions, delivery strategies, and analytical methods will be crucial for the successful implementation of this technology in specific in vivo contexts.

References

- 1. Strain-promoted sydnone bicyclo-[6.1.0]-nonyne cycloaddition - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of sydnonimines from sydnones and their use for bioorthogonal release of isocyanates in cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Application of Bio-orthogonality for In Vivo Animal Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis and Targeted Application of 3-Isopropyl-6-acetyl-sydnone Imine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction